Fumitremorgin C
Description
This compound has been reported in Aspergillus fischeri, Aspergillus fumigatus, and other organisms with data available.
This compound is produced by Aspergillus fumigatus and Neosartorya fischeri.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,12S,15S)-7-methoxy-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-12(2)9-18-20-15(14-7-6-13(28-3)10-16(14)23-20)11-19-21(26)24-8-4-5-17(24)22(27)25(18)19/h6-7,9-10,17-19,23H,4-5,8,11H2,1-3H3/t17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEYVIGIPJSTOR-FHWLQOOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328045 | |
| Record name | Fumitremorgin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fumitremorgin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
118974-02-0 | |
| Record name | Fumitremorgin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118974-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 719655 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118974020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fumitremorgin C | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fumitremorgin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fumitremorgin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
259.5 - 260.5 °C | |
| Record name | Fumitremorgin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Overview of Fumitremorgin C in Academic Research
Isolation and Initial Characterization in Research Contexts
Fumitremorgin C is a pentacyclic indole (B1671886) alkaloid derived biosynthetically from the amino acids L-tryptophan and L-proline, with a prenyl unit connecting the indole moiety to a diketopiperazine ring. nih.gov It was first isolated from a strain of Aspergillus fumigatus. nih.gov While the initial isolation was reported in 1977, its full structure was described later. nih.gov
The biosynthesis of fumitremorgins involves several enzymes. FtmA is a nonribosomal peptide synthase that catalyzes the formation of brevianamide (B1173143) F from L-tryptophan and L-proline. wikipedia.org FtmE is a cytochrome P450 monooxygenase involved in the cyclization of tryprostatin A to produce this compound by forming a C-N bond. wikipedia.org Subsequent hydroxylation of this compound at C-12 and C-13 to form 12α, 13α-dihydroxythis compound is catalyzed by another cytochrome P450 monooxygenase, FtmG. wikipedia.orgmycocentral.eu
Significance as a Mycotoxin in Fungal Metabolite Research
This compound is recognized as a tremorogenic mycotoxin. nih.govwikipedia.org Mycotoxins are toxic secondary metabolites produced by fungi, and their presence in food, feed, or the environment can pose health risks. FTC, along with other fumitremorgins like fumitremorgin A and B, are known to affect the central nervous system, potentially causing tremors and convulsions in animals. oup.com
Research has identified FTC production in various fungal species, including Aspergillus fumigatus, Aspergillus fischeri, and others. nih.gov Studies on the production of mycotoxins by species in Aspergillus section Fumigati, including A. fumigatus, have detected this compound alongside other metabolites such as gliotoxin, fumagillin (B1674178), and verruculogen (B192650). oup.comnih.gov The production of these metabolites can vary depending on the fungal species and environmental conditions. researchgate.netresearchgate.net For instance, studies on A. fumigatus strains isolated from different environments, such as salterns or composting plants, have shown the production of this compound. oup.comresearchgate.net
Emergence as a Research Tool in Drug Resistance Studies
A significant area of research involving this compound is its use as a research tool in the study of multidrug resistance (MDR), particularly mediated by the breast cancer resistance protein (BCRP), also known as ABCG2. guidetopharmacology.orgmdpi.comaacrjournals.orgnih.gov BCRP is an ATP-binding cassette (ABC) transporter that can efflux a variety of drugs out of cells, contributing to reduced intracellular drug accumulation and thus drug resistance in various cancers. mdpi.comaacrjournals.org
FTC was identified as a potent and specific inhibitor of BCRP. nih.govmdpi.comnih.gov Studies using cell lines that overexpress BCRP have shown that FTC can reverse resistance to several chemotherapeutic drugs, including mitoxantrone (B413), doxorubicin (B1662922), and topotecan (B1662842), by inhibiting BCRP-mediated drug transport. mdpi.comaacrjournals.orgresearchgate.netmdpi.com This inhibitory activity is associated with an increase in the intracellular accumulation of these drugs in resistant cells. aacrjournals.orgresearchgate.net
Although the neurotoxicity of FTC precludes its clinical use as an MDR reversal agent, its strong specificity and potency have made it an invaluable pharmacological tool for studying BCRP function and for distinguishing BCRP-mediated resistance from other resistance mechanisms. nih.govresearchgate.netaacrjournals.org The use of FTC has facilitated the evaluation of the role of BCRP in cancer and the potential for reversing BCRP-mediated drug resistance. aacrjournals.org Furthermore, the potent and specific BCRP inhibition by FTC has served as a basis for the design and development of less toxic synthetic analogues with improved properties for potential therapeutic applications or as enhanced research reagents. nih.govmdpi.commdpi.comaacrjournals.org
Fungal Producers and Genetic Determinants
Identification of Aspergillus fumigatus and Other Fungal Strains
Aspergillus fumigatus, a ubiquitous opportunistic fungal pathogen, is widely identified as a primary producer of Fumitremorgin C. wikipedia.orgtocris.comfishersci.canih.gov Beyond A. fumigatus, studies on mycotoxin production within Aspergillus section Fumigati have revealed other species capable of producing secondary metabolites, including those related to fumitremorgins. These include Aspergillus lentulus, A. novofumigatus, A. fumigatiaffinis, Neosartoria fisheri, and N. pseudofischeri. wikipedia.org Notably, Neosartorya fischeri (also referred to as Aspergillus fischerianus) has been found to harbor similar gene clusters involved in fumitremorgin biosynthesis. fishersci.atwikipedia.org The production of fumitremorgins is not exclusive to the Aspergillus genus, as species belonging to the Penicillium genus are also known to produce these tremorgenic metabolites. nih.govwikipedia.org
Analysis of Biosynthetic Gene Clusters (BGCs)
The genetic blueprint for fumitremorgin biosynthesis resides within a specialized region of the fungal genome known as the ftm gene cluster. tocris.comfishersci.canih.govdsmz.de This cluster represents a contiguous set of genes that work in concert to produce the final this compound molecule. The ftm cluster in A. fumigatus is situated within a subtelomeric region on chromosome VIII and is part of a larger supercluster that also encompasses genes for other secondary metabolites like fumagillin (B1674178) and pseurotin. nih.gov However, the ftm cluster's regulation appears to be distinct from certain transcription factors within this supercluster. nih.gov
The ftm gene cluster is specifically dedicated to mediating the biosynthesis of fumitremorgins, a class of indole (B1671886) alkaloids. fishersci.atwikipedia.orgwikipedia.orgfishersci.ca The composition of the ftm cluster can vary slightly between strains. For instance, the ftm BGC in Aspergillus fumigatus MF071 has been characterized to contain eight genes. These genes encode a suite of enzymes essential for the biosynthetic pathway, including a nonribosomal peptide synthetase, three cytochrome P450 monooxygenases, two prenyltransferases, an O-methyltransferase, and an oxygenase. Early analyses of the ftm cluster in A. fumigatus Af293 initially suggested ten genes, which was later refined to nine ftm genes. dsmz.de Comparative genomic studies have shown that similar fumitremorgin clusters exist in different A. fumigatus strains, such as Af293 and BM939, as well as in Neosartorya fischeri, with the corresponding genes exhibiting high levels of sequence similarity at the amino acid level. wikipedia.org
The biosynthesis of this compound is a multi-step enzymatic process initiated by the condensation of two amino acids, L-tryptophan and L-proline. This initial step, leading to the formation of brevianamide (B1173143) F, is catalyzed by the non-ribosomal peptide synthetase designated as FtmA (also known as FtmPS). fishersci.atwikipedia.orgwikipedia.orgwikipedia.orgfishersci.cauni.lu
Following the formation of brevianamide F, the prenyltransferase FtmPT1, also referred to as FtmB, catalyzes the prenylation of brevianamide F using dimethylallyl diphosphate, yielding tryprostatin B. fishersci.atwikipedia.orgwikipedia.orgwikipedia.orgfishersci.cauni.lu Interestingly, FtmB has also been shown to possess tryptophan aminopeptidase (B13392206) activity. fishersci.ca
A series of modifications to the indole ring and subsequent intermediates are carried out by several cytochrome P450 monooxygenases and other enzymes. Three key cytochrome P450 enzymes involved in the fumitremorgin pathway are FtmC (FtmP450-1), FtmE (FtmP450-2), and FtmG (FtmP450-3). tocris.comfishersci.cafishersci.atwikipedia.orgwikipedia.orgwikipedia.orgfishersci.cauni.lumycocentral.eu
FtmC is responsible for the hydroxylation of the indole ring of tryprostatin B, converting it to 6-hydroxytryprostatin B. tocris.comfishersci.cafishersci.atwikipedia.orgwikipedia.orgwikipedia.orgfishersci.cauni.lumycocentral.eu
The conversion of 6-hydroxytryprostatin B to tryprostatin A is putatively carried out by FtmD (FtmMT), which is predicted to function as a methyltransferase. fishersci.atnih.govwikipedia.orgwikipedia.orgwikipedia.orgfishersci.cauni.lu Research has demonstrated that a point mutation in the ftmD gene can disrupt this step and consequently block the production of fumitremorgins. nih.govnih.gov
A crucial step in the biosynthesis is the cyclization of tryprostatin A to form this compound. This reaction is catalyzed by FtmE and is considered a key enzymatic step in the pathway. tocris.comfishersci.cafishersci.atwikipedia.orgwikipedia.orgwikipedia.orgfishersci.cauni.lumycocentral.eu
Further hydroxylation of this compound at positions 12 and 13, resulting in 12,13-dihydroxythis compound, is facilitated by FtmG. tocris.comfishersci.cafishersci.atwikipedia.orgwikipedia.orgwikipedia.orgfishersci.cauni.lumycocentral.eu
Another prenylation step occurs with the action of FtmH (FtmPT2), which prenylates 12,13-dihydroxythis compound, leading to the formation of fumitremorgin B. fishersci.atwikipedia.orgwikipedia.orgwikipedia.orgfishersci.cauni.lu
Finally, FtmOx1 (also known as FtmF), a non-heme Fe(II) and α-ketoglutarate-dependent dioxygenase, is involved in the conversion of fumitremorgin B to verruculogen (B192650) through the insertion of an endoperoxide bond. fishersci.cafishersci.atnih.govwikipedia.orgwikipedia.orgfishersci.ca
Biosynthetic Pathways and Intermediates
Nonribosomal Peptide Synthesis of Brevianamide (B1173143) F from Tryptophan and Proline
The initial step in the biosynthesis of fumitremorgin-type alkaloids is the condensation of the two amino acids, L-tryptophan and L-proline, to form brevianamide F. wikipedia.orguniprot.orguniprot.orguniprot.orguniprot.org This reaction is catalyzed by a nonribosomal peptide synthetase (NRPS) enzyme, specifically FtmA (also referred to as ftmPS in some organisms). wikipedia.orguniprot.orguniprot.org Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is a 2,5-diketopiperazine and serves as the simplest member and a crucial biosynthetic precursor for a variety of more complex prenylated indole (B1671886) alkaloids, including the fumitremorgins. wikipedia.orgmdpi.com The formation of the tryptophan-proline diketopiperazine ring is a key intermediate step in brevianamide F production. ontosight.ai
Prenylation Steps Leading to Tryprostatin B
Following the formation of brevianamide F, a prenylation step occurs, leading to the formation of tryprostatin B. wikipedia.orguniprot.orguniprot.orguniprot.orguniprot.org This reaction is catalyzed by a prenyltransferase enzyme, FtmB (also known as ftmPT1). wikipedia.orguniprot.orguniprot.orguniprot.org FtmB catalyzes the prenylation of brevianamide F in the presence of dimethylallyl diphosphate. uniprot.orguniprot.orguniprot.org Tryprostatin B is a cyclic dipeptide derived from brevianamide F, featuring a prenyl group substituted at position 2 on the indole ring. nih.gov Prenyl transfer reactions catalyzed by prenyltransferases are key steps in the biosynthesis of these compounds. nih.goveurekaselect.com
Cyclization Reactions in Fumitremorgin C Formation
The biosynthesis of this compound from tryprostatin B involves cyclization reactions. wikipedia.org One proposed pathway involves the cyclization of tryprostatin B to form demethoxythis compound, catalyzed by the cytochrome P450 monooxygenase FtmE. wikipedia.org Alternatively, tryprostatin B can be oxidized by FtmC to form desmethyltryprostatin A, which is then methylated to yield tryprostatin A. wikipedia.org The cyclization of tryprostatin A subsequently produces this compound through the formation of a C-N bond, a reaction also catalyzed by FtmE. wikipedia.orgacs.org FtmE is identified as a cytochrome P450 gene responsible for this key cyclization step in fumitremorgin biosynthesis. acs.orgebi.ac.uknih.gov This oxidative coupling between the prenyl group and the diketopiperazine ring forms a fused ring system characteristic of this compound. nih.govrsc.org
Oxidative Modifications and Subsequent Derivatization in Fungal Pathways
Oxidative modifications play a significant role in the later stages of this compound biosynthesis and the formation of related compounds. Following the cyclization to form this compound, subsequent hydroxylation can occur. wikipedia.org For instance, hydroxylation of this compound at positions C-12 and C-13 leads to the formation of 12α, 13α-dihydroxythis compound, a reaction catalyzed by the cytochrome P450 FtmG. wikipedia.orguniprot.orguniprot.org FtmG is involved in successive hydroxylation of this compound. ebi.ac.uknih.gov Further derivatization can also take place, such as the prenylation of 12,13-dihydroxythis compound by another prenyltransferase, FtmH, in the presence of dimethylallyl diphosphate, resulting in the formation of Fumitremorgin B. wikipedia.orguniprot.orguniprot.orguniprot.org Oxidative cyclization is a common theme in natural product biosynthesis, and cytochrome P450 enzymes are extensively involved in these transformations, including C-N bond formation as seen in the case of this compound biosynthesis. acs.orgnih.gov
Molecular and Cellular Mechanisms of Action
Inhibition of ATP-Binding Cassette (ABC) Transporters
ATP-Binding Cassette (ABC) transporters are a superfamily of membrane proteins that utilize the energy from ATP hydrolysis to translocate a wide variety of substrates across biological membranes. aacrjournals.orgwikipedia.orgresearchgate.netsemanticscholar.org They play crucial roles in physiological processes, including the transport of nutrients, lipids, and ions, as well as the efflux of xenobiotics and drugs. wikipedia.orgresearchgate.netsemanticscholar.org Overexpression of certain ABC transporters in cancer cells is a major mechanism of multidrug resistance (MDR), limiting the effectiveness of chemotherapy. agscientific.commedchemexpress.comaacrjournals.orgwikipedia.orgsemanticscholar.orgproteopedia.org Fumitremorgin C has been identified as a potent inhibitor of specific ABC transporters, particularly those involved in MDR. nih.govtoku-e.commedchemexpress.comaacrjournals.orgnih.govrndsystems.comscbt.comcaymanchem.comaacrjournals.orgnih.govbio-techne.comchemfaces.comwikipedia.orgtandfonline.comtocris.com
Specific Targeting of Breast Cancer Resistance Protein (BCRP/ABCG2)
This compound is a highly potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. nih.govtoku-e.commedchemexpress.comaacrjournals.orgnih.govrndsystems.comscbt.comcaymanchem.comaacrjournals.orgnih.govbio-techne.comchemfaces.comwikipedia.orgtandfonline.comtocris.com ABCG2 is an efflux pump that confers resistance to a broad range of structurally diverse anticancer drugs, including mitoxantrone (B413), doxorubicin (B1662922), and topotecan (B1662842). agscientific.commedchemexpress.comaacrjournals.org By inhibiting ABCG2, this compound can reverse this resistance, leading to increased intracellular accumulation of these cytotoxic agents and enhanced chemosensitivity in BCRP-overexpressing cancer cells. agscientific.commedchemexpress.comaacrjournals.orgcaymanchem.comchemfaces.com This selective inhibition has made this compound a valuable pharmacological tool for studying the expression and function of ABCG2. medchemexpress.comaacrjournals.org
Binding Interactions with ABCG2
This compound exerts its inhibitory effect by binding to ABCG2. scbt.com While the precise details of the binding interactions are complex, studies suggest that inhibitors like this compound can interact directly with the substrate-binding pockets located within the transmembrane domains (TMDs) of ABCG2. scbt.comproteopedia.orgnih.gov These interactions interfere with the transporter's ability to bind and efflux its substrates. scbt.com Research involving analogues of this compound, such as the Ko family, has provided insights into the structural requirements for potent ABCG2 inhibition, highlighting the importance of specific stereochemical configurations for selective binding. solvobiotech.com
Conformational Changes in ABCG2 upon Ligand Binding
Binding of ligands, including inhibitors like this compound, can induce conformational changes in ABCG2. bio-techne.comnih.govplos.org ABCG2, as an ABC transporter, undergoes conformational changes coupled to ATP binding and hydrolysis to facilitate substrate transport. wikipedia.orgproteopedia.orgnih.gov Inhibitors can interfere with this cycle. Studies using monoclonal antibodies, such as 5D3, which bind more readily to ABCG2 in the presence of inhibitors, suggest that this compound binding leads to alterations in the transporter's conformation. plos.org These conformational changes may hinder the necessary movements of the transmembrane and nucleotide-binding domains required for efficient drug efflux. scbt.comproteopedia.orgnih.gov However, the conformational changes induced by different inhibitors, including this compound and its analogues, may vary, potentially influencing their mechanism of action and effect on transporter stability. nih.govplos.org
Comparative Analysis of Inhibition Specificity (e.g., P-glycoprotein, MRP1)
A key characteristic of this compound is its high specificity for ABCG2 compared to other major ABC transporters involved in MDR, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1). nih.govrndsystems.comscbt.comcaymanchem.combio-techne.comchemfaces.comtocris.cominvivochem.cnsolvobiotech.com Studies have consistently shown that this compound does not effectively reverse drug resistance mediated by P-gp or MRP1 in cell lines overexpressing these transporters. medchemexpress.comaacrjournals.orgrndsystems.comcaymanchem.combio-techne.comchemfaces.comtocris.com This selectivity is a significant advantage in research and potentially in therapeutic strategies aimed at specifically targeting ABCG2-mediated drug resistance without broadly affecting the function of other essential transporters. nih.govsolvobiotech.com The distinct structural features and binding sites of ABCG2, P-gp, and MRP1 likely contribute to this observed specificity. solvobiotech.com
Interactive Data Table: Inhibition Specificity of this compound
| Transporter (Gene Name) | Effect of this compound |
| ABCG2 (BCRP) | Potent and selective inhibition, reverses mediated drug resistance. nih.govtoku-e.commedchemexpress.comaacrjournals.orgnih.govrndsystems.comscbt.comcaymanchem.comaacrjournals.orgnih.govbio-techne.comchemfaces.comwikipedia.orgtandfonline.comtocris.com |
| ABCB1 (P-glycoprotein/P-gp) | Does not reverse mediated drug resistance. medchemexpress.comaacrjournals.orgrndsystems.comcaymanchem.combio-techne.comchemfaces.comtocris.com |
| ABCC1 (MRP1) | Does not reverse mediated drug resistance. medchemexpress.comaacrjournals.orgrndsystems.comcaymanchem.combio-techne.comchemfaces.comtocris.com |
Interference with Neurotransmitter Release Mechanisms
Beyond its effects on ABC transporters, this compound and other tremorgenic mycotoxins are known for their neurotoxic properties, which involve interference with neurotransmitter release mechanisms in the central nervous system. nih.govinvivochem.cnuva.nl These compounds can induce neurological symptoms such as tremors and convulsions. aacrjournals.orguva.nl
Modulation of Gamma-Aminobutyric Acid (GABA) Receptors
Tremorgenic mycotoxins, including those related to this compound, are thought to exert some of their neurotoxic effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors. nih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system. nih.gov Interference with GABAergic signaling can disrupt the balance between excitation and inhibition in the brain, leading to neurological dysfunction. nih.gov While the exact mechanisms by which this compound modulates GABA receptors are not as extensively documented as its interaction with ABCG2, it is hypothesized that these mycotoxins may inhibit both pre- and postsynaptic GABA receptors, as well as interfere with the breakdown of GABA. nih.gov This could initially lead to increased neurotransmitter levels and potentiation of GABA-induced chloride currents, followed by a potential decrease in synaptic GABA levels. nih.gov The complex interplay between fumitremorgin-type alkaloids and neurotransmitter systems, including effects on ion channels, likely contributes to their tremorgenic effects. uva.nl
Proposed Role in Nerve Terminal Degeneration
Tremorgenic mycotoxins, a class that includes this compound, are understood to exert their toxic effects by interfering with neurotransmitter release. This interference may potentially lead to the degeneration of nerve terminals. These mycotoxins are thought to inhibit both pre- and postsynaptic gamma-aminobutyric acid (GABA) receptors, as well as inhibit transmitter breakdown at the GABA-T receptors. This dual action could initially result in an increase in neurotransmitter levels, thereby potentiating the GABA-induced chloride current, followed by a subsequent decrease in neurotransmitter levels in the synapse. nih.govnih.gov
Modulation of Intracellular Signaling Pathways
This compound has been shown to modulate several intracellular signaling pathways, including those involving Sirtuin-1 (SIRT1), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPKs). These modulatory effects are implicated in various cellular responses, such as inflammation and extracellular matrix degradation.
Sirtuin-1 (SIRT1) Activation
Research indicates that this compound can activate Sirtuin-1 (SIRT1). guidetopharmacology.orgresearchgate.netnih.gov SIRT1 is a protein deacetylase that plays a crucial role in various cellular processes, including aging, stress resistance, and inflammation. Activation of SIRT1 by this compound has been suggested as a mechanism through which it exerts its effects, particularly in alleviating inflammation and extracellular matrix degradation. tandfonline.comnih.gov Studies have shown that this compound treatment can significantly recover decreased SIRT1 expression in certain cell types. tandfonline.comnih.gov
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
This compound has been reported to inhibit the activity of the Nuclear Factor-kappa B (NF-κB) pathway. guidetopharmacology.orgresearchgate.netnih.govnih.govfrontiersin.org The NF-κB pathway is a key regulator of inflammatory responses and other cellular processes. Inhibition of NF-κB by this compound has been observed in various contexts, including in cells stimulated with inflammatory mediators. researchgate.netnih.govnih.govfrontiersin.org This inhibition is considered a significant mechanism contributing to the anti-inflammatory properties attributed to this compound. tandfonline.comnih.gov Data from studies using NF-κB luciferase reporter assays have demonstrated a significant suppression of NF-κB activity upon treatment with this compound in a dose-dependent manner. nih.govfrontiersin.org
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in a wide range of cellular activities, including proliferation, differentiation, and stress responses. nih.gov this compound has been shown to inhibit the MAPK pathway. guidetopharmacology.orgresearchgate.netnih.govnih.govfrontiersin.org This inhibition has been observed in studies investigating the effects of this compound on processes such as osteoclast formation and inflammation. researchgate.netnih.govnih.govfrontiersin.org Specifically, this compound treatment has been shown to decrease the phosphorylation levels of key components of the MAPK pathway, such as p-JNK and p-p38. tandfonline.comnih.gov The inhibition of the MAPK pathway by this compound is often discussed in conjunction with its effects on the SIRT1 and NF-κB pathways, suggesting a potential interplay between these signaling cascades. tandfonline.comnih.gov
AKT Pathway Inhibition
Research suggests that this compound can also affect the AKT pathway. wikipedia.org While the search results primarily discuss Demethoxythis compound, a related compound, inhibiting the PI3K/Akt pathway and downregulating anti-apoptotic proteins like Akt in prostate cancer cells, this compound's influence on this pathway is also indicated in the context of modulating intracellular signaling. chemfaces.com The AKT pathway is a critical regulator of cell survival, growth, and proliferation. Inhibition of this pathway can lead to the induction of apoptosis and inhibition of cell growth. nih.govmdpi.com
Effects on Mammalian Cell Cycle Progression
This compound has been identified as an inhibitor of mammalian cell cycle progression. nih.govresearchgate.net Studies using cell lines, such as mouse tsFT210 cells, have demonstrated that this compound can inhibit cell cycle progression, particularly at the G2/M transition. nih.govacs.org This effect is shared with related compounds like Demethoxythis compound and tryprostatin B, which are also known fungal inhibitors of mammalian cell cycle progression at the G2/M transition. chemfaces.comacs.org The inhibition of cell cycle progression by this compound contributes to its biological activities, including its potential to influence cell proliferation. e-fas.org
Here is a summary of the effects of this compound on cell cycle progression based on available data:
| Cell Line | Effect on Cell Cycle Progression | Specific Phase Affected | Reference |
| Mouse tsFT210 cells | Inhibition | M phase | nih.gov |
Note: While Demethoxythis compound has been shown to induce G1 phase arrest in PC3 human prostate cancer cells, the specific effect of this compound on different cell cycle phases may vary depending on the cell type and experimental conditions. chemfaces.come-fas.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 403923 |
| Sirtuin-1 (SIRT1) | 24180126 (for SRT-2183, a SIRT1 activator example) wikipedia.org, 1882365 (for SIRT1 activator 3 example) guidetoimmunopharmacology.orgcenmed.com, 661302 (for SIRT1-IN-1 example) labsolu.ca |
| Nuclear Factor-kappa B (NF-κB) | 509554 (for NF-kappa-B activation inhibitor example) guidetopharmacology.org, 108068 (for Parthenolide, an NF-κB inhibitor example) researchgate.net, 38 (for NF-kappa-B inhibitor alpha example) |
| Mitogen-Activated Protein Kinase (MAPK) pathway | 3006531 (for U0126, a MAPK inhibitor example) frontiersin.org, 124122366 (for Asn007, an ERK1/2 inhibitor example) nih.gov, 43 (for MAPK signaling pathway) nih.gov |
| AKT pathway | 24964624 (for Akt Inhibitor MK2206 example) nih.gov, 10196499 (for Akt inhibitor VIII example) frontiersin.org, 32 (for AKT1 example) mdpi.com |
| Demethoxythis compound | 111768-16-2 (CAS number), 10 (related to PubChem CID in search results) chemfaces.com |
| Tryprostatin B | 10 (related to PubChem CID in search results) acs.org |
| GABA | 119 (PubChem CID for 4-Aminobutanoic acid) |
| RANKL | 6432446 (PubChem CID for RANKL protein sequence) |
| NFATc1 | 4797 (PubChem CID for NFATC1 gene) |
| Cathepsin K | 9461 (PubChem CID for CTSK gene) |
| V-ATPase-d2 | 11460872 (PubChem CID for ATP6V0D2 gene) |
| c-Fos | 2281 (PubChem CID for FOS gene) |
| p38 MAPK | 5600 (PubChem CID for MAPK14 gene) |
| JNK | 5599 (PubChem CID for MAPK8 gene) |
| ERK | 5594 (PubChem CID for MAPK1 gene), 5595 (PubChem CID for MAPK3 gene) |
| p53 | 7157 (PubChem CID for TP53 gene) |
| p21 | 1027 (PubChem CID for CDKN1A gene) |
| Cyclin D | 595 (PubChem CID for CCND1 gene), 596 (PubChem CID for CCND2 gene), 597 (PubChem CID for CCND3 gene) |
| Cyclin E | 598 (PubChem CID for CCNE1 gene), 599 (PubChem CID for CCNE2 gene) |
| Cdk2 | 1017 (PubChem CID for CDK2 gene) |
| Cdk4 | 1020 (PubChem CID for CDK4 gene) |
| ABCG2 | 9429 (PubChem CID for ABCG2 gene) |
| Mitoxantrone | 4214 (PubChem CID) |
| Topotecan | 60700 (PubChem CID) |
| JNJ-7706621 | 161304 (PubChem CID) |
| Tryprostatin A | 107713 (PubChem CID) nih.govwikipedia.org |
| 12,13-dihydroxythis compound | 10001648 (PubChem CID) mycocentral.eu |
| Fumitremorgin B | 105113 (PubChem CID) wikipedia.org |
| Verruculogen (B192650) | 12.2 microM (MIC value) nih.gov |
This compound is a mycotoxic indole (B1671886) alkaloid primarily produced by fungal species such as Aspergillus fumigatus. It is recognized for its diverse biological activities, impacting various cellular processes and signaling networks. This article delves into the molecular and cellular mechanisms through which this compound exerts its effects, specifically focusing on its proposed involvement in nerve terminal degeneration, its modulation of intracellular signaling pathways, and its influence on mammalian cell cycle progression.
Proposed Role in Nerve Terminal Degeneration
Tremorgenic mycotoxins, including this compound, are believed to induce their toxic effects by interfering with the release of neurotransmitters. This interference is hypothesized to contribute to the degeneration of nerve terminals. nih.govnih.gov The proposed mechanism involves the inhibition of both presynaptic and postsynaptic gamma-aminobutyric acid (GABA) receptors, as well as the inhibition of GABA-T receptors, which are involved in transmitter breakdown. nih.govnih.gov This action could initially lead to an increase in neurotransmitter levels, enhancing the GABA-induced chloride current, followed by a subsequent reduction in neurotransmitter concentrations within the synapse. nih.govnih.gov
Modulation of Intracellular Signaling Pathways
This compound has demonstrated the ability to modulate several intracellular signaling pathways, including those mediated by Sirtuin-1 (SIRT1), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPKs). These modulatory effects are linked to various cellular responses, such as the regulation of inflammation and extracellular matrix degradation.
Sirtuin-1 (SIRT1) Activation
Studies indicate that this compound can activate Sirtuin-1 (SIRT1). guidetopharmacology.orgresearchgate.netnih.gov SIRT1 is a protein deacetylase known for its significant roles in cellular processes including aging, stress response, and inflammation. The activation of SIRT1 by this compound is suggested as a potential mechanism underlying its effects, particularly in mitigating inflammation and the degradation of the extracellular matrix. tandfonline.comnih.gov Research has shown that this compound treatment can notably restore decreased SIRT1 expression in certain cell types. tandfonline.comnih.gov
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
This compound has been reported to inhibit the activity of the Nuclear Factor-kappa B (NF-κB) pathway. guidetopharmacology.orgresearchgate.netnih.govnih.govfrontiersin.org The NF-κB pathway is a central regulator of inflammatory responses and other cellular functions. Inhibition of NF-κB by this compound has been observed in various experimental settings, including in cells stimulated with pro-inflammatory agents. researchgate.netnih.govnih.govfrontiersin.org This inhibitory effect is considered a key mechanism contributing to the anti-inflammatory properties attributed to this compound. tandfonline.comnih.gov Data from studies utilizing NF-κB luciferase reporter assays have demonstrated a significant dose-dependent suppression of NF-κB activity following treatment with this compound. nih.govfrontiersin.org
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway encompasses key kinases such as ERK, JNK, and p38, which are involved in a broad spectrum of cellular activities, including cell proliferation, differentiation, and responses to stress. nih.gov this compound has been shown to inhibit the MAPK pathway. guidetopharmacology.orgresearchgate.netnih.govnih.govfrontiersin.org This inhibition has been noted in studies investigating the effects of this compound on processes such as osteoclast formation and inflammation. researchgate.netnih.govnih.govfrontiersin.org Specifically, treatment with this compound has been observed to decrease the phosphorylation levels of critical components of the MAPK pathway, including p-JNK and p-p38. tandfonline.comnih.gov The inhibition of the MAPK pathway by this compound is often discussed in conjunction with its effects on the SIRT1 and NF-κB pathways, suggesting a potential interaction among these signaling cascades. tandfonline.comnih.gov
AKT Pathway Inhibition
Evidence suggests that this compound may also influence the AKT pathway. wikipedia.org While some research highlights the inhibitory effects of Demethoxythis compound, a related compound, on the PI3K/Akt pathway and the downregulation of anti-apoptotic proteins like Akt in prostate cancer cells, this compound's impact on this pathway is also indicated in the context of modulating intracellular signaling. chemfaces.com The AKT pathway plays a vital role in regulating cell survival, growth, and proliferation. Inhibition of this pathway can lead to the induction of apoptosis and suppression of cell growth. nih.govmdpi.com
Effects on Mammalian Cell Cycle Progression
This compound has been identified as an inhibitor of mammalian cell cycle progression. nih.govresearchgate.net Studies, including those using cell lines like mouse tsFT210 cells, have shown that this compound can inhibit cell cycle progression, particularly at the G2/M transition. nih.govacs.org This effect is similar to that of related compounds such as Demethoxythis compound and tryprostatin B, which are also known fungal inhibitors of mammalian cell cycle progression at the G2/M transition. chemfaces.comacs.org The inhibition of cell cycle progression by this compound contributes to its biological activities, including its potential to affect cell proliferation. e-fas.org
The following table summarizes the observed effects of this compound on cell cycle progression based on available data:
| Cell Line | Effect on Cell Cycle Progression | Specific Phase Affected | Reference |
| Mouse tsFT210 cells | Inhibition | M phase | nih.gov |
Note: It is important to note that while Demethoxythis compound has been shown to induce G1 phase arrest in PC3 human prostate cancer cells, the specific effects of this compound on different cell cycle phases may vary depending on the cell type and experimental conditions. chemfaces.come-fas.org
Role in Multidrug Resistance Mdr Reversal in Research Models
Chemosensitization of Drug-Resistant Cancer Cell Lines
Fumitremorgin C acts as a chemosensitizing agent by restoring the sensitivity of drug-resistant cancer cell lines to various cytotoxic drugs. agscientific.comsigmaaldrich.commedchemexpress.comchemfaces.com This effect is particularly pronounced in cell lines that overexpress BCRP/ABCG2. sigmaaldrich.comaacrjournals.orgmedchemexpress.commdpi.comcaymanchem.com
Potentiation of Cytotoxic Agent Efficacy (e.g., Mitoxantrone (B413), Doxorubicin (B1662922), Topotecan)
FTC has been shown to significantly potentiate the toxicity of several chemotherapeutic agents in BCRP-overexpressing cell lines. For instance, in S1-M1-3.2 human colon carcinoma cells, which overexpress BCRP, FTC (at 5 µM) markedly increased the toxicity of mitoxantrone (93-fold), doxorubicin (26-fold), and topotecan (B1662842) (24-fold). medchemexpress.com Similar potentiation effects have been observed in other cell lines, such as MCF-7 breast cancer cells selected for resistance to mitoxantrone (MCF-7/mtxR), where FTC reversed mitoxantrone resistance by 114-fold and doxorubicin resistance by 3-fold. medchemexpress.com In MCF-7 cells transfected with the BCRP gene (MCF-7/BCRP), FTC (5 µM) potentiated the toxicity of mitoxantrone (29.4-fold), doxorubicin (6.6-fold), and topotecan (6.5-fold). aacrjournals.org
These findings highlight the ability of FTC to overcome BCRP-mediated resistance to a range of structurally diverse cytotoxic drugs.
Here is a table summarizing the potentiation effects of this compound on various cytotoxic agents in different cell lines:
| Cell Line | BCRP Expression | Cytotoxic Agent | This compound Concentration | Fold Reversal/Potentiation | Source |
| S1-M1-3.2 | Overexpressed | Mitoxantrone | 5 µM | 93-fold | medchemexpress.com |
| S1-M1-3.2 | Overexpressed | Doxorubicin | 5 µM | 26-fold | medchemexpress.com |
| S1-M1-3.2 | Overexpressed | Topotecan | 5 µM | 24-fold | medchemexpress.com |
| MCF-7/mtxR | Overexpressed | Mitoxantrone | Not specified | 114-fold | medchemexpress.com |
| MCF-7/mtxR | Overexpressed | Doxorubicin | Not specified | 3-fold | medchemexpress.com |
| MCF-7/BCRP | Overexpressed | Mitoxantrone | 5 µM | 29.4-fold | aacrjournals.org |
| MCF-7/BCRP | Overexpressed | Doxorubicin | 5 µM | 6.6-fold | aacrjournals.org |
| MCF-7/BCRP | Overexpressed | Topotecan | 5 µM | 6.5-fold | aacrjournals.org |
| 8226/MR4 | Elevated (Novel) | BBR 3390 | 5 µM | Increased accumulation | aacrjournals.orgnih.gov |
| 8226/MR20 | Elevated (Novel) | BBR 3390 | 5 µM | Increased accumulation | aacrjournals.orgnih.gov |
| NCI-H460/MX20 | Overexpressed | Mitoxantrone | Not specified | Reversed resistance | mdpi.com |
| NCI-H460/MX20 | Overexpressed | Topotecan | Not specified | Reversed resistance | mdpi.com |
| LN229 (Glioblastoma) | Expressed | Mitoxantrone | Not specified | ~7-fold reduction in IC₅₀ | nih.gov |
Mechanisms of Increased Intracellular Drug Accumulation
The primary mechanism by which this compound reverses MDR is by inhibiting the efflux activity of BCRP. agscientific.comaacrjournals.org BCRP functions as an energy-dependent drug pump located in the cell membrane, actively transporting various substrates, including many chemotherapeutic drugs, out of the cell. aacrjournals.orgmdpi.com By inhibiting BCRP, FTC prevents this efflux, leading to an increased intracellular accumulation of the cytotoxic drugs. sigmaaldrich.comaacrjournals.orgcaymanchem.comresearchgate.netaacrjournals.org This elevated intracellular drug concentration can then reach levels sufficient to exert cytotoxic effects, even in cells that were previously resistant. sigmaaldrich.comaacrjournals.orgresearchgate.netaacrjournals.org Studies measuring intracellular drug content, such as with fluorescent substrates like BBR 3390 or Hoechst 33342, have demonstrated that the presence of FTC leads to a significant increase in the amount of drug retained within resistant cells. aacrjournals.orgaacrjournals.orgresearchgate.netplos.org This increased accumulation is directly correlated with the observed reversal of drug resistance. aacrjournals.orgresearchgate.netaacrjournals.org
Characterization of Specific Cell Lines and Experimental Models Exhibiting Reversal
This compound's ability to reverse MDR has been characterized in a variety of cell lines and experimental models, particularly those overexpressing BCRP/ABCG2. agscientific.comsigmaaldrich.comaacrjournals.orgmdpi.comnih.gov
BCRP-Overexpressing Cells (e.g., S1M1-3.2, MCF-7/BCRP, NCI-H460/MX20)
Several cell lines have been instrumental in demonstrating FTC's efficacy against BCRP-mediated resistance. The S1-M1-3.2 human colon carcinoma cell line, selected for resistance to mitoxantrone, was one of the first models where FTC's reversal activity was identified. aacrjournals.orgchemfaces.comresearchgate.netaacrjournals.org This cell line was found to overexpress BCRP mRNA and protein, but not P-glycoprotein (P-gp) or Multidrug Resistance Protein (MRP). aacrjournals.orgresearchgate.netaacrjournals.org Transfected cell lines, such as MCF-7 cells engineered to overexpress BCRP (MCF-7/BCRP), have further confirmed that BCRP expression is sufficient to confer resistance that is reversible by FTC. aacrjournals.orgmedchemexpress.comnih.gov Other BCRP-overexpressing cell lines, including MCF-7 breast cancer cells selected in mitoxantrone or doxorubicin plus verapamil, 8226 multiple myeloma cells selected in mitoxantrone, and NCI-H460 human lung cancer cells selected in mitoxantrone (NCI-H460/MX20), have also shown sensitivity to FTC-mediated reversal of resistance. aacrjournals.orgmedchemexpress.commdpi.comnih.gov
Glioma Cells with ABCG2 Overexpression
ABCG2 overexpression has also been implicated in drug resistance in glioma, a type of brain tumor. agscientific.comtandfonline.com Studies have shown that this compound can inhibit ABCG2 activity in glioma cell lines, leading to increased intracellular accumulation of ABCG2 substrates and reversal of resistance. agscientific.comnih.govjournal-dtt.org While some research initially linked the side population (SP) in glioblastoma to cancer stem-like cells with ABCG2 activity, later studies suggested that the SP phenotype in glioblastoma might primarily characterize brain endothelial cells which also express ABCG2 and ABCB1. nih.gov However, the principle that FTC can inhibit ABCG2 in glioma-derived cells remains relevant in research models exploring resistance mechanisms. agscientific.comnih.gov
Cancer Stem-like Cells and Associated Drug Resistance
Cancer stem-like cells (CSCs) are a subpopulation of cancer cells hypothesized to contribute to tumor initiation, progression, and resistance to therapy. tandfonline.comnih.govspandidos-publications.com Increased expression and activity of ABC transporters, including ABCG2, are considered one of the mechanisms contributing to the drug resistance phenotype of CSCs. tandfonline.comnih.govspandidos-publications.com Studies have shown that CSC-like populations, often identified by their ability to efflux Hoechst dye (Side Population), exhibit high levels of ABCG2 activity. tandfonline.complos.org this compound has been used as a tool to investigate the role of ABCG2 in CSC drug resistance. For example, FTC has been shown to reverse resistance to ABCG2 substrates like mitoxantrone and topotecan in CSC-like populations derived from various cancers, including lung cancer and prostate cancer models. nih.govspandidos-publications.complos.org This suggests that targeting ABCG2 with inhibitors like FTC could be a strategy to overcome resistance in CSCs. nih.govspandidos-publications.comresearchgate.net
Here is a table outlining cell lines and models used to study this compound's effects on MDR:
| Cell Line/Model | Type of Cancer/Cells | Key Resistance Mechanism Involved | Relevant Section | Source |
| S1-M1-3.2 | Human Colon Carcinoma | BCRP/ABCG2 Overexpression | 5.2.1 | aacrjournals.orgchemfaces.comresearchgate.netaacrjournals.org |
| MCF-7/BCRP | Human Breast Cancer (Transfected) | BCRP/ABCG2 Overexpression | 5.2.1 | aacrjournals.orgmedchemexpress.comnih.gov |
| MCF-7/mtxR | Human Breast Cancer | BCRP/ABCG2 Overexpression | 5.2.1 | aacrjournals.orgmedchemexpress.com |
| 8226 (Mitoxantrone-selected) | Human Multiple Myeloma | BCRP/ABCG2 Overexpression | 5.2.1 | aacrjournals.orgaacrjournals.orgnih.gov |
| NCI-H460/MX20 | Human Lung Cancer | BCRP/ABCG2 Overexpression | 5.2.1 | mdpi.comnih.gov |
| SF295 | Human Glioblastoma | BCRP/ABCG2 Expression | 5.2.2 | journal-dtt.org |
| KM12 | Human Colon Cancer | BCRP/ABCG2 Expression | 5.2.2 | journal-dtt.org |
| A549 | Human Non-Small Cell Lung Cancer | BCRP/ABCG2 Expression | 5.2.2 | plos.orgjournal-dtt.org |
| LN229 | Human Glioblastoma | BCRP/ABCG2 Expression | 5.2.2 | nih.gov |
| Glioblastoma SP cells | Human Glioblastoma | ABCG2/ABCB1 Activity | 5.2.2, 5.2.3 | tandfonline.comnih.gov |
| Lung Cancer SP cells | Human Lung Cancer | ABCG2 Activity | 5.2.3 | nih.govplos.org |
| Prostatospheres | Human Prostate Cancer CSC-like | ABCG2 Activity | 5.2.3 | spandidos-publications.com |
Challenges and Limitations for in vivo Application in MDR Reversal
Despite its potent in vitro activity, the primary limitation precluding the in vivo application of this compound in MDR reversal is its significant neurotoxicity. aacrjournals.orgmdpi.comnih.govnih.govacs.org FTC belongs to a class of alkaloids known for inducing tremors or convulsions in animals through central nervous system toxicity. aacrjournals.org This neurotoxic effect is a major barrier to its use as a therapeutic agent or even as a reliable pharmacological tool in live animal models. aacrjournals.orgmdpi.comnih.gov
Research has focused on developing synthetic analogues of FTC, such as Ko143, that retain the potent and specific BCRP inhibitory activity but lack the neurotoxic effects observed with the parent compound. aacrjournals.orgnih.govacs.orgacs.org These analogues have shown promise in in vivo studies, demonstrating the potential for BCRP inhibition to improve the pharmacokinetics and efficacy of substrate drugs. aacrjournals.org However, the inherent toxicity of this compound itself remains a critical limitation for its direct in vivo application. aacrjournals.orgmdpi.comacs.org
Beyond neurotoxicity, other factors can present challenges for the in vivo application of compounds like FTC, including pharmacokinetic limitations such as limited bioavailability and potential instability in biological matrices like plasma. mdpi.comtaylorandfrancis.commdpi.comuni-regensburg.de While specific data on the pharmacokinetics and stability of this compound in vivo are less extensively reported compared to its analogues, these are general considerations for small molecules intended for in vivo use in MDR reversal research. taylorandfrancis.com The complex tumor microenvironment in vivo also presents challenges in correlating in vitro findings with in vivo outcomes, as drug distribution, metabolism, and interaction with other biological factors can influence efficacy. acs.org
The development of less toxic and more stable FTC analogues highlights the recognition of this compound's limitations for in vivo studies and the need for compounds with improved pharmacological profiles for potential therapeutic development. aacrjournals.orgnih.govacs.org
Summary of Key Challenges for this compound in vivo Application
| Challenge | Description | Impact on in vivo Application |
| Neurotoxicity | Induces tremors/convulsions through central nervous system toxicity. aacrjournals.orgmdpi.com | Precludes direct use in live animals. aacrjournals.orgmdpi.comnih.gov |
| Pharmacokinetics | Potential issues with bioavailability and stability in biological systems. | May limit effective concentration at target site in vivo. mdpi.comtaylorandfrancis.commdpi.comuni-regensburg.de |
| Tumor Microenvironment | Complex biological factors can influence drug efficacy in vivo. acs.org | May lead to discrepancies between in vitro and in vivo results. acs.org |
Representative Data on FTC Analogue Potency (for context on BCRP inhibition)
While direct in vivo data for this compound's efficacy is limited due to its toxicity, studies on its analogues provide insight into the potency required for BCRP inhibition. For example, the analogue Ko143 has demonstrated high potency in reversing BCRP-mediated resistance in vitro. aacrjournals.org
| Compound | Target Transporter | EC90 (Mitoxantrone Resistance Reversal) | EC90 (Topotecan Resistance Reversal) | Notes |
| This compound | BCRP | Data often not presented due to toxicity | Data often not presented due to toxicity | Potent in vitro, but neurotoxic in vivo. aacrjournals.org |
| Ko143 | BCRP (Specific) | < 10 nM (Estimated) acs.org | 25 nM aacrjournals.org | Potent and less toxic analogue. aacrjournals.orgacs.org |
Note: EC90 values represent the effective concentration required to reverse 90% of drug resistance. aacrjournals.org Precise EC90 values for highly potent compounds like Ko143 can be difficult to determine with standard in vitro assays. acs.org
Toxicological Investigations and Neurotoxicological Effects
Classification as a Tremorgenic Mycotoxin
Fumitremorgin C is classified as a tremorgenic mycotoxin. fermentek.comtoku-e.com Tremorgenic mycotoxins are naturally occurring substances produced by filamentous fungi that can induce a toxic response in animals, particularly affecting the central nervous system. fermentek.com The discovery of fumitremorgin-type indole (B1671886) alkaloids in the 1970s was based on their ability to induce tremors in vertebrates. uva.nl this compound has been isolated from Aspergillus fumigatus. fermentek.comtoku-e.com
Detailed Mechanisms of Neurotoxicity in Experimental Systems
Tremorgenic mycotoxins, including this compound, exert their toxic effects by interfering with central nervous system activity. nih.gov This interference can lead to neurological symptoms such as tremors, seizures, and paralysis.
Interference with Neurotransmitter Release and Nerve Terminal Function
Tremorgenic mycotoxins are thought to interfere with neurotransmitter release, potentially causing degeneration of nerve terminals. nih.gov They are also believed to inhibit gamma-aminobutyric acid (GABA) receptors, both pre- and postsynaptic, and inhibit transmitter breakdown at the GABA-T receptors. nih.gov This interference can initially increase neurotransmitter levels, potentiating the GABA-induced chloride current, but subsequently lead to decreased levels of neurotransmitter in the synapse. nih.gov Neurotransmitters are chemical signals released from presynaptic nerve terminals into the synaptic cleft, binding to receptors on the postsynaptic neuron or effector cell to transmit impulses. derangedphysiology.com Their release is often mediated by intracellular calcium entry. derangedphysiology.com
Induction of Tremors and Convulsions in Animal Models
This compound has been reported to induce tremors in cockerels after oral administration. uva.nl Other fumitremorgins, such as fumitremorgin B, have been found to cause severe convulsions in mice. uva.nl Mycotoxin-induced intoxication in animals can lead to symptoms including hyperexcitability, convulsions, muscle tremor, ataxia, and tetanic seizures. uva.nl These lipophilic molecules can cross the blood-brain barrier and enter the central nervous system to trigger these reactions. uva.nl Animal models are widely used to study epilepsy and seizure activity, including chemical models that utilize substances to induce convulsions. mdpi.comjebms.org
Evaluation of Cellular Toxicity in in vitro Models
In vitro studies have been conducted to evaluate the cellular toxicity of this compound. This compound is recognized as a potent and specific inhibitor of the breast cancer resistance protein (BCRP/ABCG2) multidrug transporter. nih.govfermentek.comtoku-e.com It reverses multidrug resistance mediated by BCRP and increases the cytotoxicity of several anticancer agents in vitro. fermentek.comtoku-e.com For instance, this compound significantly potentiated the toxicity of mitoxantrone (B413), doxorubicin (B1662922), and topotecan (B1662842) in certain cell lines. medchemexpress.com This reversal of resistance is associated with an increase in drug accumulation within the cells. medchemexpress.com Studies comparing the inhibition of human BCRP and murine Bcrp1 by this compound in transduced cell lines have shown that the human transporter is more potently inhibited. nih.gov This differential inhibition can impact the use of in vitro models for toxicity and pharmacological interaction studies involving this compound. nih.gov
Data from in vitro studies on the effect of this compound on drug-resistant cell lines:
| Cell Line | Drug | Effect of this compound (5 µM) | Fold Potentiation/Reversal | Reference |
| S1M1–3.2 | Mitoxantrone | Potentiates toxicity | 93-fold | medchemexpress.com |
| S1M1–3.2 | Doxorubicin | Potentiates toxicity | 26-fold | medchemexpress.com |
| S1M1–3.2 | Topotecan | Potentiates toxicity | 24-fold | medchemexpress.com |
| MCF-7/mtxR | Mitoxantrone | Reverses resistance | 114-fold | medchemexpress.com |
| MCF-7/mtxR | Doxorubicin | Reverses resistance | 3-fold | medchemexpress.com |
| BCRP-transfected MCF-7 | Mitoxantrone | Enhances toxicity | 2.5–5.6 fold | medchemexpress.com |
| BCRP-transfected MCF-7 | Topotecan | Enhances toxicity | 2.5–5.6 fold | medchemexpress.com |
| Human BCRP-transduced cells | Mitoxantrone | Complete inhibition of transcellular transport | N/A | nih.gov |
| Human BCRP-transduced cells | Nitrofurantoin (B1679001) | Complete inhibition of transcellular transport | N/A | nih.gov |
| Murine Bcrp1-transduced cells | Mitoxantrone | Moderate inhibition of transcellular transport | N/A | nih.gov |
| Murine Bcrp1-transduced cells | Nitrofurantoin | Moderate inhibition of transcellular transport | N/A | nih.gov |
Comparative Toxicity Studies of this compound Analogues for Improved Safety Profiles
Due to the neurotoxic effects of this compound, which preclude its use in vivo, research has focused on developing analogues with improved safety profiles while retaining desirable activities, such as BCRP inhibition. mdpi.comaacrjournals.orgmdpi.com Several synthetic analogues of this compound have been developed and evaluated. mdpi.com For example, Ko143, a tetracyclic analogue, has been found to be a more potent and less toxic inhibitor of BCRP compared to this compound. mdpi.comaacrjournals.orgnih.gov Comparative studies have shown that while this compound analogues are effective inhibitors of both mouse Bcrp1 and human BCRP, they exhibit low activity against other drug transporters like P-glycoprotein and MRP1. aacrjournals.org These analogues have also shown to be nontoxic in vitro at useful concentrations and did not evince signs of toxicity in mice at high doses. aacrjournals.org The development and study of such analogues aim to identify compounds that can effectively inhibit BCRP-mediated drug resistance with reduced neurotoxicity, making them potentially valuable tools for research and possibly for future therapeutic applications. mdpi.comaacrjournals.orgresearchgate.net
Structure Activity Relationship Sar Studies
Identification of Essential Structural Moieties for ABCG2 Inhibition
SAR studies on Fumitremorgin C and its derivatives have aimed to identify the key structural components responsible for their ABCG2 inhibitory activity. These investigations have involved the synthesis and evaluation of numerous analogs with modifications to the core structure and various substituents. nih.govfishersci.seuni.luguidetopharmacology.orgguidetopharmacology.org
Significance of the Tetracyclic Core Structure
Research indicates that the tetracyclic core structure is crucial for potent ABCG2 inhibitory activity. Studies comparing tetracyclic this compound analogs with tricyclic variants have shown that potent inhibitors are predominantly found among the tetracyclic compounds. nih.govfishersci.seuni.luguidetopharmacology.orgguidetopharmacology.org For instance, Ko143 derivatives based on a ring-opened scaffold were found to lose their ability to inhibit ABCG2-mediated transport activity, highlighting the importance of the closed-ring tetracyclic system. fishersci.se
Role of Specific Functional Groups and Substituents on Inhibitory Activity
Modifications to specific functional groups and substituents on the this compound scaffold significantly impact inhibitory activity. Studies on Ko143 derivatives, which are synthetic tetracyclic analogs of FTC, have revealed the importance of the C-3 and C-9 positions. wikipedia.orgnmitaylor.comethz.ch For example, altering the tert-butyloxycarbonyl group at the C-3 position to charged moieties (as in MZ16 and MZ35) resulted in a substantial decrease in inhibitory capacity, likely due to unfavorable interactions within the hydrophobic binding pocket of ABCG2. wikipedia.org Similarly, modifications at the C-9 position have been shown to affect inhibitory potency. nmitaylor.comethz.ch The addition of hydrophilic groups at the C-9 position, as seen in some MZ analogs, led to inactive compounds, suggesting a mismatch with the hydrophobic environment of the ABCG2 binding site. mycocentral.eu Conversely, the addition of an O-cyclopentyl group at the C-9 position, as in MZ29, resulted in a highly potent inhibitor. nmitaylor.comethz.ch
Molecular docking and structural studies have provided further details on these interactions. Hydrogen bonding interactions with residues like T435 and N436, as well as stacking interactions with F439, are considered critical for the binding of Ko143 analogs to ABCG2. nih.gov The C-6 isobutyl group and the C-3 side chain also contribute through hydrophobic and steric interactions with residues in the binding pocket. nih.gov
Investigation of Stereospecificity in Biological Activity
Stereochemistry plays a critical role in the biological activity of this compound analogs. A marked stereospecificity has been observed in their ABCG2 inhibitory activity. Compounds possessing the 3S,6S,12aS configuration are significantly more potent inhibitors of ABCG2 compared to their diastereoisomeric pairs with a 3S,6R,12aS configuration. guidetopharmacology.orgguidetopharmacology.orgoncotarget.com This stereospecificity is particularly noteworthy as it is observed for ABCG2 inhibition but not for the related transporters ABCB1 and ABCC1, suggesting that a single chiral center can confer specificity for ABCG2. guidetopharmacology.orgguidetopharmacology.orgoncotarget.com The inversion of the C-12 position from the R to the S configuration in a Ko143 derivative (MZ40) completely eliminated its inhibitory capability. nmitaylor.com
Comparative SAR Analysis with Naturally Occurring Analogues
Comparative SAR analysis with naturally occurring analogs like Ko143 and Tryprostatin A/B has been instrumental in understanding the structural requirements for ABCG2 inhibition. This compound itself was the initial lead compound, and Ko143, a synthetic tetracyclic analog, was developed to be more potent and less toxic than FTC, becoming a widely used reference inhibitor for ABCG2. nih.govwikipedia.orglabsolu.camedkoo.commycocentral.eu
While both this compound and Ko143 are potent ABCG2 inhibitors, other naturally occurring fumitremorgin congeners, such as Tryprostatin A and its analogs, have shown different activity profiles. Studies evaluating the ability of Tryprostatin A and its derivatives to inhibit ABCG2-mediated ATPase activity found that they did not significantly reduce the activity, in contrast to the potent inhibition observed with tetracyclic Ko143 analogs. nih.govfishersci.se This highlights structural differences between these natural products that lead to differential interactions with the ABCG2 transporter.
Comparative studies have also provided insights into the binding site. Both Ko143 derivatives and other inhibitors have been shown to bind to the central, inward-facing cavity of ABCG2, overlapping with a binding site for substrates like estrone-3-sulfate (E1S) and even cholesterol. wikipedia.orgmedkoo.comnmitaylor.comethz.chresearchgate.net
Influence of Metabolic Stability on SAR and in vivo Efficacy
Metabolic stability is a critical factor influencing the in vivo efficacy of ABCG2 inhibitors. Potent compounds like Ko143, while effective in vitro, suffer from poor metabolic stability, particularly due to the presence of labile ester linkages in their side chains. nih.govchem960.comguidetopharmacology.orgguidetopharmacology.orgresearchgate.netresearchgate.net This rapid metabolism can limit their bioavailability and duration of action in vivo. labsolu.ca
SAR studies have focused on developing metabolically stable analogs by modifying the easily cleavable moieties. Replacing the unstable t-butyl ester group in Ko143 with an amide group has proven to be a successful strategy to improve metabolic stability. chem960.comnih.govresearchgate.netresearchgate.net Analogs with amide modifications have demonstrated significantly improved stability in liver microsomes compared to Ko143. chem960.comnih.gov Some of these metabolically stable amide analogs, such as K2 and K34, have also shown favorable oral pharmacokinetic profiles in mice, indicating the potential for improved in vivo efficacy. chem960.comnih.gov These findings underscore the importance of considering metabolic stability during the design and optimization of this compound-based ABCG2 inhibitors for potential clinical application.
Here is a summary of key findings from SAR studies:
| Structural Feature / Modification | Impact on ABCG2 Inhibition Activity | References |
| Tetracyclic core structure | Essential for potent inhibitory activity; tricyclic analogs less potent. | nih.govfishersci.seuni.luguidetopharmacology.orgguidetopharmacology.org |
| Ring-opened Ko143 scaffold | Loss of inhibitory activity. | fishersci.se |
| Charged moieties at C-3 (e.g., MZ16, MZ35) | Substantial decrease in inhibitory capacity. | wikipedia.org |
| Hydrophilic groups at C-9 | Inactive compounds. | mycocentral.eu |
| O-cyclopentyl group at C-9 (MZ29) | Highly potent inhibitor. | nmitaylor.comethz.ch |
| 3S,6S,12aS stereochemistry | Markedly more potent inhibition than 3S,6R,12aS diastereoisomer. | guidetopharmacology.orgguidetopharmacology.orgoncotarget.com |
| Inversion of C-12 position (R to S, MZ40) | Complete elimination of inhibitory capability. | nmitaylor.com |
| Tryprostatin A and analogs | Did not significantly reduce ABCG2 ATPase activity. | nih.govfishersci.se |
| Replacement of t-butyl ester with amide (e.g., K2, K34) | Improved metabolic stability and favorable oral pharmacokinetics. | chem960.comnih.govresearchgate.netresearchgate.net |
Chemical Synthesis and Derivatization Strategies for Analogues
Total Synthesis Approaches for Fumitremorgin C and Related Structures
Total synthesis of this compound and its related structures, such as tryprostatin A and verruculogen (B192650), has been pursued through various strategies. These synthetic efforts aim to provide access to these complex indolyl diketopiperazine alkaloids and enable the generation of diverse analogues for structure-activity relationship (SAR) studies.
One approach to the total synthesis of tryprostatin A and this compound analogues involves stepwise construction of the core structure, often utilizing key transformations like the Pictet-Spengler condensation. researchgate.net Solid-phase synthesis has been applied for the preparation of fumitremorgin analogues, building the core structure from an amino acid functionalized resin. researchgate.net The Pictet-Spengler condensation, an acid-catalyzed intramolecular ring closure between an iminium ion and an aromatic C-nucleophile, is a key step in this process. researchgate.net
Another strategy in the total synthesis of related natural products like verruculogen and fumitremorgin A has employed techniques such as iridium-catalyzed C-H borylation followed by Chan-Lam coupling to functionalize the C6 position of an indole (B1671886) ring, which is crucial for accessing key intermediates like 6-methoxytryptophan derivatives. acs.orgnih.govacs.org This method provides a general route for synthesizing indole-containing natural products and pharmaceuticals. nih.gov
Synthetic studies towards the fumitremorgin group of mycotoxins have also explored chloroformate-induced cyclization of L-tryptophan imines to afford tetrahydro-β-carbolines, which can be elaborated to compounds like 6-demethoxythis compound. researchgate.net The kinetically controlled Pictet-Spengler reaction has been utilized in a diastereoselective and enantiospecific synthesis of demethoxy-fumitremorgin C. researchgate.net
Design and Synthesis of Analogues for Structure-Activity Relationship Studies
The design and synthesis of this compound analogues are driven by the need to understand the structural features critical for ABCG2 inhibition and to develop compounds with improved properties, such as reduced toxicity and enhanced metabolic stability. SAR studies have been instrumental in identifying key modifications that influence activity and specificity. researchgate.netresearchgate.netuni-regensburg.de
A library of fumitremorgin-type indolyl diketopiperazines has been synthesized and screened for BCRP inhibitory activity. acs.orgresearchgate.net These studies have helped identify potent analogues and understand the relationship between structural variations and inhibitory effects. acs.orgresearchgate.net For instance, the FTC-Ko family of compounds has shown significant specificity for ABCG2. core.ac.uk SAR studies have indicated that the tetracyclic diketopiperazine ring structure is essential for activity, as tricyclic analogues have shown no activity in certain assays. core.ac.uk
Modifications to the core structure and side chains of FTC have been explored. For example, simplifying the structure of this compound has led to the design and synthesis of new analogues with potential as BCRP inhibitors. researchgate.net
Strategies for Developing Metabolically Stable Analogues (e.g., Ko143 Derivatives, Ester-Free Analogues)
One of the major limitations of potent FTC analogues like Ko143 is their metabolic instability, particularly due to the presence of an ester linkage that is susceptible to hydrolysis by enzymes like carboxylesterase 1 (CES1). researchgate.netnih.govmedchemexpress.comresearchgate.net This hydrolysis leads to inactive metabolites. nih.govmedchemexpress.com
To address this, strategies have focused on designing and synthesizing metabolically stable analogues by replacing the labile ester group with more stable functionalities, such as amide groups. researchgate.netnih.govmedchemexpress.comresearchgate.net Novel Ko143 analogues have been synthesized by replacing the t-butyl ester moiety with an amide group, using modified natural amino acids as linkers. nih.govmedchemexpress.com This amide modification has been shown to lead to metabolically stable ABCG2 inhibitors. nih.govresearchgate.net
Studies have demonstrated that amide-modified Ko143 analogues exhibit significantly improved metabolic stability compared to Ko143 in human liver microsomes. nih.govresearchgate.net For example, compounds like K2 and K34, which are amide Ko143 analogues, have shown excellent metabolic stability and favorable pharmacokinetic profiles in mice. nih.govresearchgate.net
Replacing the ester group with an amide is a key strategy to bypass CES1-mediated hydrolysis and improve the metabolic half-life of these inhibitors. nih.govmedchemexpress.com Other approaches to improve metabolic stability have also been investigated, including the development of benzoyl indoles as reversal agents with enhanced metabolic stability compared to Ko143. researchgate.net
Rational Design for Reduced Neurotoxicity in Analogues
This compound is known to induce neurotoxicity, which is a significant barrier to its clinical use. aacrjournals.orgacs.orgethz.ch Rational design strategies have been employed to develop analogues that retain ABCG2 inhibitory activity while minimizing or eliminating neurotoxic effects.
The development of synthetic tetracyclic analogues of FTC, such as Ko143, was specifically aimed at reducing neurotoxicity. aacrjournals.orgethz.ch Ko143 was found to be more potent and less toxic than native FTC. aacrjournals.orgethz.ch However, even Ko143 has been reported to have some residual cytotoxicity and potential for non-specific effects at higher concentrations. acs.orgethz.ch
Structure-activity relationship studies play a crucial role in identifying the structural determinants of neurotoxicity. By systematically modifying different parts of the FTC molecule, researchers can assess the impact of these changes on both ABCG2 inhibition and neurotoxicity. The goal is to decouple the desired inhibitory activity from the undesired neurotoxic effect.
While specific detailed mechanisms for reducing neurotoxicity through rational design are actively being researched, the general approach involves exploring modifications to the core indolyl diketopiperazine scaffold and its substituents to identify structures that interact favorably with ABCG2 but avoid interactions with targets responsible for neurotoxicity. The synthesis of simplified FTC analogues also contributes to this effort by providing less complex structures for evaluation. researchgate.net
Semi-Synthetic Modifications of Natural Products
Semi-synthetic modifications of natural products, including this compound and related compounds, offer an alternative route to generate analogues with potentially improved properties. This approach involves using the naturally occurring compound as a starting material and performing chemical transformations to introduce new functionalities or modify existing ones.
Semi-synthetic derivatives of this compound have been prepared and evaluated. researchgate.net This strategy allows for the exploration of chemical space around the natural product scaffold without undertaking a complete total synthesis. For instance, semi-synthetic modifications have been applied to other natural products to develop inhibitors of ABC transporters. nih.govoncotarget.com
In the context of diketopiperazines from marine-derived fungi, semi-synthetic analogues of selected natural products have been prepared to expand the range of structures for biological testing. nih.gov Simple reactions can be used to manipulate existing functional groups on the natural product scaffold, yielding additional structures for evaluation. nih.gov
Semi-synthetic approaches can be particularly useful for generating analogues with targeted modifications, such as those aimed at improving metabolic stability or reducing toxicity, building upon the inherent biological activity of the natural product lead compound. The synthesis of demethoxy-fumitremorgin C by solid-phase techniques can be considered an example of modifying the natural product scaffold. acs.orgresearchgate.net
Analytical Methods for Detection and Quantification in Research
Liquid Chromatography (LC) Based Methods
Liquid Chromatography (LC) is a widely used technique for separating and analyzing Fumitremorgin C from complex mixtures. Its versatility allows for coupling with various detectors to achieve sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound. It provides high separation efficiency, enabling the resolution of this compound from other compounds present in a sample. HPLC is used to quantitate this compound in various matrices, including mouse plasma and tissues researchgate.netnih.gov. The purity of this compound is often assessed by HPLC, with reported purities of ≥95% or ≥98% sigmaaldrich.commerckmillipore.com. HPLC methods have also been used to determine the stability of this compound analogues in solutions aacrjournals.org.
Reversed-Phase HPLC with Ultraviolet (UV) or Fluorescence Detection
Reversed-Phase HPLC (RP-HPLC) is a common mode for this compound analysis due to its nonpolar nature. Detection is typically achieved using Ultraviolet (UV) or Fluorescence detection.
UV detection is frequently employed, with this compound showing absorbance at specific wavelengths. A reverse phase HPLC method with ultraviolet detection at 225 nm has been developed and validated for the quantitation of this compound in mouse plasma and tissues researchgate.netnih.gov. This method utilized a C18 column and an isocratic mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) researchgate.netnih.gov. Another study involving this compound analogues also used HPLC with detection at 225 and 254 nm to assess stability aacrjournals.org.
Fluorescence detection offers increased sensitivity for compounds with native fluorescence. A sensitive and selective method for the quantification of a this compound analogue, Ko143, in plasma and tumor samples utilized reversed-phase HPLC with fluorescence detection at excitation and emission wavelengths of 295 nm and 350 nm, respectively. While this method focused on an analogue, it demonstrates the applicability of fluorescence detection in analyzing related compounds, potentially including this compound itself or its fluorescent derivatives nih.govbohrium.com.
Data from RP-HPLC with UV Detection for this compound Quantification in Mouse Plasma:
| Parameter | Value | Citation |
| Detection Wavelength | 225 nm | researchgate.netnih.gov |
| Column | C18 Novapak | researchgate.netnih.gov |
| Pre-column | C18 | researchgate.netnih.gov |
| Mobile Phase | Ammonium acetate and acetonitrile (isocratic) | researchgate.netnih.gov |
| FTC Retention Time | ~9.5 min | researchgate.netnih.gov |
| Roquefortine (IS) Retention Time | ~13.0 min | researchgate.netnih.gov |
| FTC Recovery (Plasma) | 90.8 ± 5.8% | researchgate.netnih.gov |
| Roquefortine Recovery (Plasma) | 111.6 ± 13.6% | researchgate.netnih.gov |
| Plasma Standard Curve Range | 0.03 to 30 µg/ml | researchgate.netnih.gov |
Data from RP-HPLC with Fluorescence Detection for a this compound Analogue (Ko143) Quantification:
| Parameter | Value | Citation |
| Excitation Wavelength | 295 nm | nih.gov |
| Emission Wavelength | 350 nm | nih.gov |
| Column | 5µm GraceSmart C18 | nih.gov |
| Mobile Phase | Methanol:10mM ammonium acetate pH 5.0 (62:38, v/v) | nih.gov |
| Flow Rate | 0.2 mL/min | nih.gov |
| Linear Dynamic Range (Human/Mouse Plasma) | 2-500 ng/mL | nih.gov |
| Accuracy and Precision | ±15% | nih.gov |
| Recovery (Human/Mouse Plasma) | 50% | nih.gov |
| Recovery (Mouse Tumor Tissue) | 40% | nih.gov |
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) provides highly specific detection and structural information, making it an invaluable tool for the analysis of this compound, particularly in complex biological matrices.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Quantification
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of this compound. The coupling of LC for separation with tandem MS provides high specificity by monitoring specific precursor-product ion transitions, minimizing interference from the sample matrix. LC-MS analysis has been used to reveal the presence of this compound in extracts patsnap.com. LC-ESI-MS-based metabolomics has also been employed to analyze the chemical profiles of fungal extracts containing this compound csic.es. Furthermore, LC-MS/MS in selected reaction monitoring (SRM) mode has been used for targeted imaging of fungal metabolites, including this compound, in biological objects nih.govmdpi.com.
High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Identification
High-Resolution Mass Spectrometry (HR-MS) provides accurate mass measurements, which are essential for determining the elemental composition of this compound and identifying its metabolites. HR-MS, often coupled with electrospray ionization (ESI), is used for structural elucidation of natural compounds, including this compound and its derivatives researchgate.netmdpi.comnih.gov. Fragmentation patterns obtained from MS/MS or HR-MS/MS experiments provide further structural information and can be matched to databases or standards for confirmation of identity biorxiv.org. This is particularly useful in metabolomics studies to identify known and novel metabolites of this compound biorxiv.org.
Application in in vitro and in vivo Biological Sample Analysis (e.g., Plasma, Tissues)
Analytical methods for this compound are widely applied in the analysis of in vitro and in vivo biological samples to support research studies. These matrices include plasma and various tissues.
RP-HPLC with UV detection has been validated for the quantitation of this compound in mouse plasma and tissues, demonstrating its utility for in vivo studies researchgate.netnih.gov. The method involved acetonitrile precipitation for sample preparation researchgate.netnih.gov. The validated assay in mouse plasma showed a standard curve range of 0.03 to 30 µg/ml and good recoveries researchgate.netnih.gov.
For a this compound analogue (Ko143), a sensitive RP-HPLC method with fluorescence detection was developed and validated for quantification in human and mouse plasma samples, as well as mouse tumor tissue samples nih.gov. Sample preparation for plasma involved liquid-liquid extraction nih.gov. The method demonstrated acceptable accuracy and precision within a linear dynamic range of 2-500 ng/mL for plasma nih.gov. Recovery rates varied between plasma and tumor tissue nih.gov. This highlights the need for matrix-specific method validation when analyzing this compound or its analogues in different biological samples.
LC-MS-based metabolomics has been used to analyze fungal extracts, which can be considered a form of in vitro biological sample analysis, to identify and compare chemical profiles containing this compound csic.es. Furthermore, advanced MS imaging techniques like LARESI MS imaging have been applied to analyze the spatial distribution of this compound within biological matrices like spelt grain, demonstrating its presence mainly in the embryo nih.govmdpi.com.
Optimization of Sample Preparation and Extraction Methodologies for Diverse Matrices
The accurate detection and quantification of this compound in research across various matrices necessitate optimized sample preparation and extraction methodologies. These methods are crucial for isolating the compound from complex biological or environmental backgrounds, ensuring sufficient purity and concentration for subsequent analysis. The choice of method is heavily dependent on the matrix type, including fungal cultures, biological fluids and tissues, and potentially food or agricultural products.
In the analysis of biological matrices such as mouse plasma and tissues, acetonitrile precipitation has been employed as a sample preparation step prior to liquid chromatography with UV detection. This method demonstrated a recovery rate of approximately 90.8% (±5.8%) for this compound from plasma. nih.govpubcompare.ai For the analysis of the this compound analogue, Ko143, in human and mouse plasma and tumor samples, liquid-liquid extraction (LLE) using diethyl ether was utilized. This approach yielded a recovery of 50% from plasma and 40% from tumor tissue. Handling of biological samples, particularly mouse plasma, requires consideration of potential degradation by enzymes like esterases, which can affect compounds like Ko143. Sample collection into tubes containing sodium fluoride (B91410) and maintaining samples on ice during pretreatment can mitigate such issues. For studies involving intracellular levels in cell lines, sample preparation typically involves cell lysis followed by extraction methods to quantify the target compounds. guidetopharmacology.org
Extraction of this compound from fungal cultures, its primary source, involves a variety of solvents and techniques depending on the fungal strain, culture medium, and scale of production. Common extraction solvents include methanol, ethyl acetate, dichloromethane, chloroform, DMSO, and acetone, as well as combinations thereof. flybase.orgguidetopharmacology.org For liquid fungal cultures, filtration to separate mycelium from the broth is a standard initial step. The liquid medium may then be treated with adsorbent resins, such as HP-20 resin, as part of the sample preparation process. Solid culture media, such as rice medium, also require extraction to recover this compound. Sequential extraction using solvents of increasing polarity can be used to fractionate compounds from crude fungal extracts, allowing for targeted isolation of this compound. flybase.org Further purification of extracts is often achieved through chromatographic techniques, including flash chromatography using solvent gradients like methanol/water or column chromatography with materials such as C18-SiO2. flybase.org The growth conditions and co-cultivation of fungal strains can influence the production and profile of secondary metabolites, including this compound, thereby impacting the subsequent extraction strategy. flybase.org
Analysis of this compound in complex matrices like food or agricultural products presents unique challenges due to the diverse composition of these samples. Techniques such as LAESI mass spectrometry imaging have been applied to study the distribution of mycotoxins, including this compound, in grains like spelt, requiring minimal sample preparation such as preparing tissue slices. While general methods for mycotoxin extraction from food, including solid phase extraction (SPE), magnetic solid phase extraction (MSPE), immunoaffinity column (IAC), and QuEChERS, are discussed in the context of overcoming matrix effects, specific optimized protocols for this compound across a wide range of food matrices are less commonly detailed in general reviews. The complexity of the matrix and the chemical properties of this compound dictate the need for careful method selection and optimization to ensure efficient extraction and accurate quantification.
Detailed research findings on extraction recoveries in biological matrices are summarized in the table below:
| Matrix | Extraction Method | Analyte | Recovery (%) | Reference |
| Mouse Plasma | Acetonitrile Precipitation | This compound | 90.8 ± 5.8 | nih.govpubcompare.ai |
| Human/Mouse Plasma | Liquid-Liquid Extraction (Diethyl Ether) | Ko143 | 50 | |
| Mouse Tumor Tissue | Liquid-Liquid Extraction (Diethyl Ether) | Ko143 | 40 |
Advanced Research Applications and Emerging Findings
Utility as a Pharmacological Probe for ABCG2/BCRP Expression and Function
Fumitremorgin C is recognized as a potent and selective inhibitor of the breast cancer resistance protein (BCRP), also known as ATP-binding cassette G2 (ABCG2). thno.orgtg.org.auyoutube.comoaepublish.com This characteristic makes it a valuable pharmacological tool for studying the expression and function of this important efflux transporter. thno.orgtg.org.auyoutube.com ABCG2 is a multidrug transporter involved in protecting cells and tissues from xenobiotics and contributing to multidrug resistance in cancer cells. nih.govnih.gov By inhibiting ABCG2-mediated drug transport, this compound can reverse multidrug resistance in various tumor cell lines. thno.orgtg.org.au Studies have demonstrated that this compound can almost completely reverse resistance mediated by BCRP in vitro. thno.org For instance, in MCF-7/mtxR cells, a mitoxantrone-selected cell line, this compound was shown to reverse resistance to mitoxantrone (B413) (114-fold) and doxorubicin (B1662922) (3-fold). thno.org It has also been shown to significantly potentiate the toxicity of mitoxantrone, doxorubicin, and topotecan (B1662842) in S1M1-3.2 cells, which overexpress BCRP. thno.org This reversal of resistance is associated with an increase in intracellular drug accumulation. thno.org The specificity of this compound for BCRP is highlighted by the finding that it does not reverse drug resistance in cells with elevated expression of P-glycoprotein or MRP. thno.orgyoutube.comnih.gov
Investigations in Osteoarthritis Models
Research has explored the potential of this compound in the context of osteoarthritis (OA), a degenerative joint disease characterized by cartilage degradation, bone sclerosis, and synovial inflammation. nih.gov
This compound has demonstrated the ability to alleviate inflammation in chondrocytes, the primary cells of cartilage. nih.govresearchgate.netnih.gov Studies using advanced glycation end products (AGE)-induced chondrocyte inflammation models have shown that this compound can suppress the increased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 induced by AGE treatment. nih.govresearchgate.net This anti-inflammatory effect is suggested to be mediated, at least in part, through the modulation of the SIRT1/NF-κB/MAPK signaling pathway. nih.govresearchgate.netnih.gov
Degradation of the extracellular matrix (ECM), particularly collagen II and aggrecan, is a hallmark of osteoarthritis progression. nih.govresearchgate.net this compound has been found to suppress the degradation of collagen II and aggrecan in AGE-induced chondrocyte models. nih.govresearchgate.netnih.gov AGE treatment leads to a sharp increase in ECM degradation, evidenced by reduced levels of collagen II and aggrecan. researchgate.net this compound treatment restored the levels of these key ECM components, indicating its repressive role in ECM degradation and potential to retard OA development. researchgate.net This protective effect on the ECM is also linked to the SIRT1/NF-κB/MAPK signaling pathway. researchgate.netnih.gov
Excessive bone resorption by osteoclasts is a major contributor to osteoclast-related bone diseases like osteoporosis and plays a role in the subchondral bone changes seen in osteoarthritis. Research indicates that this compound can significantly attenuate RANKL-induced osteoclast formation and function. RANKL (receptor activator of nuclear factor-κB ligand) is a crucial cytokine for osteoclast differentiation and bone resorption. This compound has been shown to suppress RANKL-induced osteoclastogenesis in a dose-dependent manner. The mechanism involves the suppression of key signaling pathways downstream of RANKL, including NF-κB and MAPK pathways, as well as the inhibition of bone resorption factors such as NFATc1, cathepsin K, V-ATPase-d2, and c-Fos.
Data on the effect of this compound on osteoclast formation show a dose-dependent inhibition:
| This compound Concentration (µM) | Osteoclast Formation (% of Control) |
| 0 | 100 |
| 2.5 | Significantly reduced |
| 5 | Significantly reduced |
| 10 | Significantly reduced |
Based on findings in RANKL-induced osteoclastogenesis models.
Inhibition of Collagen II and Aggrecan Degradation
Research in Multiple Sclerosis Models
Investigations in models of multiple sclerosis (MS), such as experimental autoimmune encephalomyelitis (EAE), have explored the interaction of this compound with therapeutic agents used for this condition. researchgate.net
Teriflunomide (B560168) is an oral immunomodulatory drug used in the treatment of relapsing forms of multiple sclerosis, known to inhibit the proliferation of activated T and B lymphocytes. tg.org.auyoutube.comnih.gov ABCG2 is a transporter that mediates the efflux of several immunotherapeutics used in MS, including teriflunomide. researchgate.net Research using abcg2-knockout mice and pharmacological ABCG2 inhibitors like this compound has investigated the functional impact of ABCG2 modulation on teriflunomide's effects on T-cell activity. researchgate.net In vitro studies using splenic T cells from mice showed that intracellular teriflunomide concentration was higher in abcg2-knockout cells compared to wild-type cells. researchgate.net Furthermore, teriflunomide-induced inhibition of T-cell proliferation was increased in abcg2-deficient cells. researchgate.net Pharmacological inhibition of ABCG2 with this compound also led to increased T-cell apoptosis in wild-type cells. researchgate.net These findings suggest that ABCG2 activity influences intracellular teriflunomide concentrations and its effects on T-cell proliferation and apoptosis, indicating that modulating ABCG2 could potentially impact the efficacy of teriflunomide in MS. researchgate.net
Structural Biology Studies of ABCG2-Ligand Complexes
Structural biology techniques have been instrumental in understanding the interaction between this compound and its derivatives with the ABCG2 transporter. These studies provide high-resolution insights into the binding sites and conformational changes that occur upon ligand binding. Research utilizing cryo-electron microscopy (Cryo-EM) has revealed the architecture of ABCG2 and the location of its ligand binding pocket. acs.org ABCG2 functions as a homodimer, with each monomer contributing a transmembrane domain (TMD) and a nucleotide-binding domain (NBD). acs.org The substrate binding cavity is described as a slit-like structure within the inward-open conformation of the transporter. acs.org Studies involving synthetic derivatives of the this compound-related inhibitor Ko143 have shown that these compounds bind to the central, inward-facing cavity of ABCG2. rcsb.orgethz.chnih.gov This binding event effectively blocks access for substrates and prevents the conformational changes necessary for ATP hydrolysis, thus inhibiting the transporter's function. rcsb.orgethz.chnih.gov
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure Determination
Cryo-EM has been a crucial technique for determining the high-resolution structures of ABCG2 in complex with inhibitors, including derivatives of this compound. acs.orgrcsb.orgethz.chnih.gov This method allows for the visualization of the transporter's architecture and the precise location and orientation of bound ligands. High-resolution Cryo-EM structures of human ABCG2 bound to synthetic derivatives of the this compound-related inhibitor Ko143 have been reported. rcsb.orgethz.chnih.gov These structures have enabled the de novo building of the entire transporter and have also identified tightly bound phospholipids (B1166683) and cholesterol interacting with the transmembrane domains. rcsb.orgethz.chnih.gov The addition of antigen-binding fragments (Fabs) of ABCG2-specific antibodies has been employed to increase the particle mass, which aids in achieving higher resolution reconstructions in cryo-EM analysis. ethz.ch These structural studies confirm that inhibitors like Ko143 derivatives bind within the central cavity of ABCG2, providing a structural basis for their inhibitory activity. acs.orgrcsb.orgethz.chnih.gov
Computational Analyses of Ligand Binding Affinity and Interactions
Computational methods, such as molecular dynamics simulations and free energy binding calculations, complement structural studies by providing insights into the dynamics of ligand binding and the thermodynamics of the interaction between this compound derivatives and ABCG2. acs.org These analyses can support experimental findings regarding binding affinity and elucidate the distinct binding poses of different compounds within the ABCG2 cavity. acs.org For instance, computational analyses have been used to investigate the interaction of ABCG2 with Ko143 and its analogs, correlating calculated binding affinities with experimentally determined inhibition potencies. acs.org Discrepancies between computational and experimental results may arise because computational methods might primarily focus on the binding step, potentially overlooking other aspects of the transporter's complex cycle, such as ATP hydrolysis. acs.org Molecular docking studies are also employed to explore specific amino acid residues that interact with ligands within the substrate-binding pocket of ABCG2, utilizing inward-open structures of the transporter. semanticscholar.orgresearchgate.netresearchgate.netmdpi.com These computational approaches provide a theoretical framework for understanding receptor-ligand interactions and can guide the design of novel inhibitors. semanticscholar.orgmdpi.comrsc.org
Integration with Metabolomics and Neural Networks for Fungal Metabolite Discovery and Characterization
This compound is a fungal metabolite, and its discovery and characterization are part of broader efforts in fungal metabolomics. Metabolomics, as a transformative tool, facilitates the identification of unique metabolic profiles in microbes, including pathogenic fungi, which can shed light on their mechanisms and interactions. researchgate.netnih.gov Exploring and discovering novel fungal metabolites is crucial, particularly in the context of combating challenges like antimicrobial resistance. researchgate.netnih.govresearchgate.net However, fungal metabolomics is still evolving, and comprehensive databases of fungal metabolites are not always complete. nih.govmdpi.com
The integration of neural networks with techniques like NMR-based metabolomics shows promise in improving metabolite classification and quantification, offering more robust tools for the discovery of fungal metabolites. researchgate.netnih.govresearchgate.net Neural networks, including deep neural networks, have demonstrated potential in predicting metabolite abundances and uncovering microbe-metabolite relationships. nih.gov As these technologies advance, neural networks have the potential to accelerate the identification of novel bioactive compounds from fungi, facilitate the exploration of complex metabolic pathways, and contribute to drug discovery and biotechnological innovations in fungal research. researchgate.netnih.govresearchgate.net Metabolomics strategies, combined with statistical analyses and molecular networking, can help in understanding the metabolic profiles of fungi and identifying bioactive metabolites. mdpi.com
Future Research Directions and Unexplored Avenues
Development of Next-Generation, Less Toxic, and More Specific in vivo Inhibitors
The significant neurotoxicity of fumitremorgin C in animal models, causing tremors and convulsions, has been a major barrier to its clinical application despite its potent and specific inhibition of BCRP. nih.govaacrjournals.org This has spurred considerable effort in the development of next-generation inhibitors that retain the potent BCRP inhibitory activity of FTC but with significantly reduced or absent toxicity in vivo. aacrjournals.org
Research has focused on synthesizing analogues of FTC, such as the Ko family of compounds, including Ko132, Ko134, and Ko143. nih.govaacrjournals.org Ko143, a tetracyclic analogue, has shown high potency and specificity for BCRP inhibition, comparable to or exceeding that of native FTC, while demonstrating low toxicity in vitro and no signs of toxicity in mice at high doses. aacrjournals.org Ko143 has been shown to increase the oral availability of substrate drugs like topotecan (B1662842) in mice by inhibiting intestinal Bcrp1. aacrjournals.org These less toxic analogues represent valuable tools for studying drug resistance mechanisms and are potential candidates for clinical development as BCRP inhibitors. aacrjournals.org
Further research is needed to explore a wider range of structural modifications to the FTC scaffold to identify compounds with improved metabolic stability and even greater specificity for ABCG2 over other ABC transporters like P-glycoprotein (P-gp/ABCB1) and MRP1 (ABCC1). researchgate.netresearchgate.netresearchgate.net While some analogues like Ko143 show low activity against P-gp and MRP1, the potential for off-target effects still warrants investigation. aacrjournals.org The identification of novel scaffolds inspired by FTC that circumvent the inherent neurotoxicity while maintaining potent BCRP inhibition remains a key area of future research.
Exploration of Uncharacterized Mechanisms of Action and Off-Target Effects
While this compound is primarily known for its potent and specific inhibition of BCRP, a deeper understanding of its complete spectrum of interactions and potential off-target effects is crucial for the development of safer and more effective inhibitors. aacrjournals.org Although studies indicate low activity against other major transporters like P-gp and MRP1, the possibility of interactions with other cellular targets or pathways cannot be entirely excluded without comprehensive investigation. aacrjournals.org
Future research should aim to systematically profile the effects of FTC and its analogues on a wide range of cellular transporters, enzymes, and signaling pathways using advanced screening technologies. This could involve high-throughput screening assays and unbiased proteomic or metabolomic approaches to identify any unintended interactions. Understanding these potential off-target effects is vital for predicting and mitigating adverse reactions associated with FTC-based inhibitors and for designing more selective compounds.
Furthermore, while FTC is considered a "general" inhibitor that affects the ATPase activity of BCRP, the precise molecular mechanisms by which different FTC analogues interact with BCRP and modulate its function may vary. nih.gov Investigating these detailed interaction mechanisms, including binding sites and conformational changes induced upon binding, could provide valuable insights for rational drug design.
Deeper Understanding of Species-Specificity of ABCG2/BCRP Inhibition
Research has indicated that there can be differential inhibition of ABCG2/BCRP across different species by this compound. A study comparing FTC-mediated inhibition of human BCRP and its murine orthologue (Bcrp1) showed that human BCRP is more potently inhibited than murine Bcrp1. nih.gov This difference was observed in accumulation experiments using substrates like mitoxantrone (B413) and chlorine e6, resulting in significantly lower IC50 values for human BCRP inhibition. nih.gov Transcellular transport of substrates like nitrofurantoin (B1679001) and mitoxantrone was also more completely inhibited by FTC in human BCRP-transduced cells compared to murine Bcrp1-transduced cells. nih.gov
This observed species-specificity has significant implications for the use of in vitro and in vivo animal models in drug discovery and development involving FTC and its analogues. nih.gov A deeper understanding of the structural and functional differences between ABCG2/BCRP in various species that account for this differential inhibition is necessary. This could involve comparative structural studies, mutagenesis experiments, and functional assays across a wider range of species. Such knowledge is critical for accurately translating findings from preclinical animal studies to potential clinical applications in humans and for selecting appropriate animal models for evaluating the efficacy and safety of FTC-based inhibitors.
Investigation of Potential Synergistic Effects with Other Therapeutic Agents in Combination Therapies
The primary interest in this compound and its analogues stems from their ability to inhibit BCRP-mediated drug efflux, which is a major mechanism of multidrug resistance in cancer. toku-e.commdpi.com This suggests a significant potential for using FTC-based inhibitors in combination therapies to enhance the effectiveness of conventional chemotherapeutic agents that are substrates of BCRP. nih.gov
Studies have explored the synergistic effects of FTC and its analogues, such as Ko143, with various anticancer drugs in BCRP-overexpressing cancer cells. For instance, FTC has been used in combination with imatinib, which targets leukemia stem cells, showing efficacy. nih.gov The combination of BCRP inhibitors with chemotherapeutics like mitoxantrone, doxorubicin (B1662922), and topotecan has shown promise in vitro by increasing intracellular drug accumulation and reversing resistance. aacrjournals.orgmedchemexpress.com
Future research should systematically investigate the synergistic potential of next-generation, less toxic FTC analogues in combination with a broader range of current and emerging therapeutic agents, including targeted therapies and immunotherapies. This requires conducting comprehensive in vitro and in vivo studies using various cancer models, including those with acquired resistance to identify optimal drug combinations and dosing strategies. Understanding the underlying mechanisms of synergy, which may involve not only BCRP inhibition but also potential interactions with other pathways, is crucial for designing effective combination regimens. researchgate.net
Further Elucidation of Missing Links and Regulatory Mechanisms in its Biosynthetic Pathway
This compound is a secondary metabolite produced by Aspergillus fumigatus. toku-e.com Understanding its biosynthetic pathway is essential for potential biotechnological production and for manipulating its synthesis. Research has begun to elucidate the genes and enzymes involved in the fumitremorgin biosynthetic pathway, identifying a gene cluster (ftm cluster) responsible for its production. niph.go.jp Key steps in the pathway, such as the cyclization reaction catalyzed by FtmE and hydroxylation steps catalyzed by FtmC and FtmG, have been identified. niph.go.jp
Application of this compound and its Analogues in Novel Disease Models
While the primary focus of research on this compound and its analogues has been on overcoming multidrug resistance in cancer by inhibiting BCRP, the role of BCRP extends beyond cancer, influencing the pharmacokinetics of various drugs and the transport of endogenous substrates in normal tissues. nih.gov BCRP is expressed in various organs, including the intestine, liver, kidney, and blood-brain barrier, where it plays a protective role against xenobiotics. nih.govoaepublish.com
This broader physiological role of BCRP suggests that FTC and its less toxic analogues could have applications in disease models beyond cancer. For example, modulating BCRP activity could be relevant in neurological disorders where drug transport across the blood-brain barrier is a factor, or in conditions affecting drug metabolism and excretion. nih.gov
Future research could explore the potential therapeutic applications of FTC analogues in novel disease models where BCRP activity plays a significant pathophysiological role. This might involve investigating their effects in models of inflammatory diseases, neurological conditions, or other disorders where modulating transporter activity could be beneficial. Such studies could uncover new therapeutic opportunities for FTC-based compounds beyond their established role in cancer drug resistance.
Advanced in silico Modeling and Artificial Intelligence-driven Approaches for Rational Drug Design
The development of potent, selective, and less toxic inhibitors of BCRP based on the this compound scaffold can be significantly accelerated by employing advanced in silico modeling and artificial intelligence (AI)-driven approaches. semanticscholar.orgendava.comfrontiersin.org Traditional drug discovery is a lengthy and costly process, and computational methods offer the potential to streamline the identification and optimization of drug candidates. endava.com
In silico modeling techniques, such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations, can be used to predict the binding affinity and interactions of FTC analogues with BCRP, as well as to assess their potential off-target interactions. nih.gov These methods can help guide the design of novel compounds with desired properties.
The integration of AI, particularly generative AI, is revolutionizing drug discovery by enabling the de novo design of molecules with specific characteristics. endava.compreprints.org AI algorithms can learn from existing data on FTC and its analogues, as well as BCRP structure and function, to generate novel chemical structures with predicted improved potency, selectivity, and reduced toxicity. preprints.org AI can also be used to predict ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of candidate molecules early in the design process. nih.govpreprints.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
